molecular formula C8H12F3NO2S B13344102 Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide

Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide

Cat. No.: B13344102
M. Wt: 243.25 g/mol
InChI Key: OPHIIKVCMHAKIY-BQBZGAKWSA-N
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Description

Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide is a complex organic compound characterized by its unique trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide typically involves radical trifluoromethylation. This process includes the formation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process must also adhere to safety and environmental regulations to minimize any potential hazards associated with the production of such complex chemicals .

Chemical Reactions Analysis

Types of Reactions

Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Mechanism of Action

The mechanism by which Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity for its targets. The pathways involved may include various biochemical processes, such as enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide is unique due to its trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in applications where enhanced stability and bioavailability are desired .

Properties

Molecular Formula

C8H12F3NO2S

Molecular Weight

243.25 g/mol

IUPAC Name

(4aR,7aR)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide

InChI

InChI=1S/C8H12F3NO2S/c9-8(10,11)7-2-1-3-15(13,14)6(7)4-12-5-7/h6,12H,1-5H2/t6-,7-/m0/s1

InChI Key

OPHIIKVCMHAKIY-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@@]2(CNC[C@@H]2S(=O)(=O)C1)C(F)(F)F

Canonical SMILES

C1CC2(CNCC2S(=O)(=O)C1)C(F)(F)F

Origin of Product

United States

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